molecular formula C10H13N B1306270 3-Phenylpyrrolidine CAS No. 936-44-7

3-Phenylpyrrolidine

Cat. No.: B1306270
CAS No.: 936-44-7
M. Wt: 147.22 g/mol
InChI Key: PRRFFTYUBPGHLE-UHFFFAOYSA-N
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Description

3-Phenyl-pyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a phenyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

Pyrrolidine alkaloids, a group to which 3-phenylpyrrolidine belongs, have been shown to interact with a variety of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse biological activities .

Mode of Action

It’s known that pyrrolidine alkaloids can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit enzymes, modulate receptor activity, or alter ion channel function .

Biochemical Pathways

Pyrrolidine alkaloids have been found to influence a variety of biochemical pathways . These include pathways involved in inflammation, oxidative stress, and cellular metabolism . The exact downstream effects of these interactions depend on the specific targets and pathways involved .

Pharmacokinetics

The physicochemical properties of pyrrolidine compounds, such as their sp3-hybridization and non-planarity, can influence their bioavailability . These properties allow pyrrolidine compounds to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine compounds .

Biochemical Analysis

Biochemical Properties

3-Phenylpyrrolidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been observed to interact with enzymes such as cyclophilin D, which is involved in the regulation of mitochondrial permeability transition pore (mPTP) opening . This interaction is crucial in preventing cell death during myocardial ischemia-reperfusion injury. Additionally, this compound can inhibit peptidylprolyl cis-trans isomerase activity, which is essential for protein folding and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to delay mPTP opening and reduce cell death in cardiomyocytes subjected to hypoxia-reoxygenation . This compound also affects the expression of genes involved in apoptosis and cell survival, thereby playing a protective role in cardiac cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to cyclophilin D, inhibiting its activity and preventing the opening of the mPTP . This inhibition is crucial for reducing ischemia-reperfusion injury in cardiac cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and injury.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protective effects on cardiac cells, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects on cardiac cells by inhibiting mPTP opening and reducing cell death . At higher doses, this compound may induce toxic or adverse effects, such as mitochondrial dysfunction and oxidative stress . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the levels of this compound and its metabolites in the body, influencing its pharmacokinetics and pharmacodynamics. Additionally, this compound can modulate metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various tissues, including the heart, liver, and kidneys . Its localization and accumulation in these tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the bioavailability and therapeutic efficacy of this compound in different organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it interacts with cyclophilin D and other mitochondrial proteins . This localization is essential for its role in modulating mPTP opening and protecting cells from ischemia-reperfusion injury. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a base, followed by reduction of the resulting nitrile to form the pyrrolidine ring . Another approach involves the hydrogenation of 3-phenyl-pyrrole using a suitable catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of 3-Phenyl-pyrrolidine often employs continuous flow reactors to optimize yield and efficiency. The process involves the catalytic hydrogenation of 3-phenyl-pyrrole under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: N-oxides of 3-Phenyl-pyrrolidine.

    Reduction: Reduced forms of the compound, such as 3-phenyl-pyrrolidine alcohols.

    Substitution: Nitro- or halogen-substituted derivatives of 3-Phenyl-pyrrolidine.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the phenyl group.

    3-Methyl-pyrrolidine: A derivative with a methyl group instead of a phenyl group at the third position.

    N-Phenyl-pyrrolidine: A compound with the phenyl group attached to the nitrogen atom instead of the third carbon.

Uniqueness: 3-Phenyl-pyrrolidine is unique due to the presence of the phenyl group at the third position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore and increases its versatility in synthetic applications .

Properties

IUPAC Name

3-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRFFTYUBPGHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389848
Record name 3-Phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-44-7
Record name 3-Phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylpyrrolidine
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Synthesis routes and methods I

Procedure details

To 612 mg (1.23 mmol) of (3S,4S)-3-[1-isopropyl-3-methyl-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester in DCM (12 mL) was added TFA (3.3 mL). The reaction mixture was stirred for 0.75 hour at room temperature, neutralized with 1N NaOH (40 mL) and extracted with DCM. The organic layer was dried over sodium sulfate and concentrated to give 448 mg (88%) of (3R,4S)-3-[(1-isopropyl-3-methyl-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine as a white foam.
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Synthesis routes and methods II

Procedure details

Hydrogen chloride (4N) in ethyl acetate (6 ml) was added to a solution of 1-tertbutoxycarbonyl-3-phenyl-pyrrolidine (1.84 g, 7.4 mmol) in ethyl acetate (2 ml) and the mixture was stirred for 2 hours. After azeotropical removal of the solvent and hydrogen chloride, the residue was partitioned between aqueous potassium carbonate and diethyl ether, and the organic layer was washed with brine, and dried over sodium sulfate. Removal of the solvent afforded 3-phenyl-pyrrolidine (0.95 g, 87%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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